molecular formula C11H5ClF6N2OS B1410579 1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone CAS No. 1823184-43-5

1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B1410579
CAS No.: 1823184-43-5
M. Wt: 362.68 g/mol
InChI Key: NAYMGCOBCWRMSY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains an imidazo[1,5-a]pyridine core . Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been identified as a core skeleton in the design of pharmacophores for medicinal chemistry. It's particularly noted for its role in developing glucagon-like peptide 1 receptor (GLP-1R) agonists. These agonists are potential candidates for anti-diabetic treatment agents, showcasing effectiveness in increasing GLP-1 secretion and thereby enhancing glucose responsiveness. Further studies are focusing on optimizing the potency, selectivity, and in vivo efficacy of these compounds (Gong et al., 2011).

Crystallography and Molecular Structure

The compound contributes significantly to crystallography studies, where its structure and bonding interactions are analyzed. Studies have detailed its crystal structure, including the planarity of the imidazo[1,2-a]pyridine group and the interactions within the crystal, forming infinite chains through hydrogen bonding. Such studies are vital for understanding the molecular interactions and designing drugs with specific target bindings (Fun et al., 2011).

Chemical Synthesis and Optimization

The compound is integral in the synthesis and optimization of heterocyclic compounds. Innovative methods have been developed to produce imidazo[1,2-a]pyridines, showcasing the versatility of this compound in forming various derivatives. These methods are crucial for expanding the range of potential medicinal and biological applications, providing a foundation for new drugs and treatments (Vuillermet et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing imidazo[1,5-a]pyridine moieties have the ability to bind with various living systems .

Future Directions

Future research could potentially explore new synthetic methodologies for creating this compound and other imidazo[1,5-a]pyridine derivatives . Additionally, the potential applications of this compound in fields such as pharmaceuticals and materials science could be investigated .

Properties

IUPAC Name

1-[8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF6N2OS/c1-22-9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMGCOBCWRMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

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